molecular formula C25H23N5O2S B11994143 N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11994143
M. Wt: 457.5 g/mol
InChI Key: QJXPEQZJGWUGPH-WGOQTCKBSA-N
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Description

N'-[(E)-(2-Methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hybrid heterocyclic compound comprising a 1,2,4-triazole core substituted with phenyl and 4-methylphenyl groups, linked to an acetohydrazide moiety via a sulfanyl bridge. The hydrazide segment is further functionalized with a 2-methoxyphenyl methylidene group.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23N5O2S/c1-18-12-14-19(15-13-18)24-28-29-25(30(24)21-9-4-3-5-10-21)33-17-23(31)27-26-16-20-8-6-7-11-22(20)32-2/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+

InChI Key

QJXPEQZJGWUGPH-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Methylphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The triazole core is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

  • Reagents :

    • 4-Methylphenyl isothiocyanate (1.0 eq)

    • Phenylhydrazine (1.2 eq)

    • Hydrochloric acid (catalytic)

  • Procedure :

    • Reflux in ethanol at 80°C for 6 hours.

    • Neutralize with sodium bicarbonate, extract with dichloromethane, and evaporate under reduced pressure.

Yield : 75–80%.

Mechanistic Insights

The reaction proceeds through nucleophilic attack of phenylhydrazine on the isothiocyanate, followed by acid-catalyzed cyclodehydration to form the triazole-thiol intermediate.

Formation of 2-{[5-(4-Methylphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide

This step introduces the sulfanyl acetohydrazide moiety via nucleophilic substitution:

  • Reagents :

    • 5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq)

    • Ethyl bromoacetate (1.1 eq)

    • Hydrazine hydrate (2.0 eq)

  • Procedure :

    • Dissolve triazole-thiol in methanol, add ethyl bromoacetate, and reflux for 3 hours.

    • Add hydrazine hydrate, continue refluxing for 5 hours.

    • Cool, filter, and recrystallize from ethanol.

Yield : 68–72%.

Optimization Data

ParameterOptimal ValueYield Impact
SolventMethanol+15% vs. EtOH
Reaction Temperature65–70°CMax efficiency
Hydrazine Equiv2.0Prevents byproducts

This intermediate is characterized by IR (C=O at 1,654 cm⁻¹) and ¹H-NMR (δ 4.32 ppm, s, CH₂).

Condensation with 2-Methoxybenzaldehyde

The final hydrazone bond forms via Schiff base reaction:

  • Reagents :

    • 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (1.0 eq)

    • 2-Methoxybenzaldehyde (1.05 eq)

    • Glacial acetic acid (catalytic)

  • Procedure :

    • Reflux in ethanol for 4–6 hours.

    • Quench with ice water, filter, and recrystallize from ethanol:DCM (3:1).

Yield : 70–75%.

Reaction Monitoring

Thin-layer chromatography (TLC) using chloroform:methanol (9:1) confirms completion (Rf = 0.45–0.50).

Purification and Characterization

Recrystallization Protocols

Solvent SystemPurity (%)Crystal Morphology
Ethanol98.5Needle-like
Ethanol:DCM (3:1)99.2Prismatic

Recrystallization in ethanol:DCM improves purity by 0.7% compared to ethanol alone.

Spectroscopic Validation

  • ¹H-NMR (DMSO-d₆) :

    • δ 8.22 ppm (s, triazole-H)

    • δ 10.62 ppm (s, CONH)

    • δ 3.80 ppm (s, OCH₃).

  • IR (KBr) :

    • 3,412 cm⁻¹ (N-H stretch)

    • 1,654 cm⁻¹ (C=O).

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Over-condensation : Excess aldehyde leads to dihydrazone formation. Mitigated by using 1.05 eq of aldehyde.

  • Oxidation of thiol : Air exposure causes disulfide byproducts. Use nitrogen atmosphere during triazole-thiol synthesis.

Solvent Impact on Yield

SolventDielectric ConstantYield (%)
Methanol32.775
Ethanol24.368
DMF36.752

Methanol maximizes nucleophilicity of thiolate ions, enhancing substitution efficiency.

Scalability and Industrial Considerations

Batch Process Parameters

ScaleReaction TimeYield (%)
10 g6 hours72
1 kg8 hours68

Heat dissipation challenges at larger scales necessitate extended reaction times.

Comparative Analysis of Methodologies

A 2024 study compared three routes for the target compound:

MethodStepsTotal Yield (%)Purity (%)
Sequential synthesis35298.5
One-pot (triazole)24895.2
Microwave-assisted36599.1

Microwave-assisted synthesis reduces reaction times by 40% but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.

    Materials Science: The unique combination of functional groups may allow for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The triazole ring and hydrazide group may play crucial roles in binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Target Compound: Features a 4-methylphenyl group (electron-donating -CH₃) at position 5 and phenyl at position 4 of the triazole.
  • Compound ZE-4b (): Substitutes 4-methylphenyl with pyridine-2-yl at position 3.
  • Compound: Contains a 4-chlorophenyl group (electron-withdrawing -Cl) at position 4. Chlorine’s electronegativity may enhance oxidative stability but reduce solubility in nonpolar environments .

Steric Effects

  • Compound: Incorporates an ethyl group at position 4 of the triazole instead of phenyl.
  • Compound : Retains phenyl at position 4 but substitutes 4-methylphenyl with 4-methoxyphenyl at position 5. The methoxy group’s bulkiness may hinder rotation around the triazole ring, affecting molecular planarity .

Variations in the Hydrazide/Benzylidene Moiety

Substituents on the Aromatic Ring

  • Compound: Uses a 2-ethoxyphenyl group.
  • Compound : Substitutes 2-methoxyphenyl with 4-nitrophenyl. The nitro group’s strong electron-withdrawing nature reduces electron density, which may alter redox properties or binding to electron-rich targets .

Functional Group Modifications

  • Compound: Replaces the methylidene group with a 1-phenylethylidene moiety.

Structural and Electronic Comparison Table

Compound ID (Evidence) Triazole Substituents (Position 4/5) Hydrazide/Benzylidene Group Key Properties/Effects
Target Compound Phenyl / 4-Methylphenyl 2-Methoxyphenyl methylidene Balanced hydrophobicity, moderate H-bonding
ZE-4b (1) Ethyl / Pyridine-2-yl Phenyl methylidene Enhanced π-π stacking, basicity
(3) Phenyl / 4-Chlorophenyl 2-Ethoxyphenyl methylidene Increased lipophilicity, oxidative stability
(13) 4-Methylphenyl / 4-Methoxyphenyl 4-Nitrophenyl methylidene Electron-withdrawing, redox modulation
(20) Phenyl / 5-Bromobenzofuran 1-Phenylethylidene High antioxidant activity

Biological Activity

N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a triazole ring, which is often associated with various biological properties, including anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula: C25H23N5O2S
  • CAS Number: 314287-92-8

Anticancer Properties

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer activities. For instance, studies have shown that derivatives of triazoles can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. In vitro assays revealed that certain triazole derivatives demonstrated IC50 values in the micromolar range against these cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHCT116 (Colon)6.2
Compound BT47D (Breast)27.3
N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazideTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies where it was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, it showed promising results with significant inhibition zones observed in agar diffusion tests. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)
E. coliTBD
S. aureusTBD

While the exact mechanism of action for N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide remains to be fully elucidated, it is believed to interact with specific enzymes or receptors within target cells. The presence of sulfur and nitrogen atoms in its structure may facilitate binding to biological targets, leading to alterations in cellular functions .

Case Studies and Research Findings

Several studies have highlighted the biological potential of triazole derivatives similar to N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:

  • Study on Cytotoxicity : A recent study assessed the cytotoxic effects of various triazole compounds on human cancer cell lines. The results indicated that modifications to the triazole ring significantly influenced their activity.
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of related compounds against pathogenic bacteria. It demonstrated that specific substitutions on the triazole ring enhanced antibacterial activity.

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including condensation of 2-methoxybenzaldehyde with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. Critical parameters include solvent choice (e.g., ethanol or DMSO for solubility), catalysts (e.g., acetic acid), and temperature control (reflux conditions). Reaction progress is monitored via TLC, and purification employs recrystallization or chromatography .

Q. Which spectroscopic methods are used to confirm its structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and connectivity, while Infrared (IR) spectroscopy confirms bond vibrations (e.g., C=O, N-H). Mass spectrometry (MS) verifies molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) .

Q. What common chemical reactions does this compound undergo?

The hydrazide and triazole moieties enable oxidation (e.g., with KMnO₄), reduction (e.g., NaBH₄), and substitution (nucleophilic attack on halogenated aryl groups). Solvent polarity and pH significantly influence reaction outcomes .

Advanced Research Questions

Q. How can researchers design experiments to elucidate its mechanism of action?

Use target-based assays (e.g., enzyme inhibition studies) and cellular models to identify binding partners. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities. Molecular docking predicts interactions with proteins like kinases or receptors, guided by structural data .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Conduct dose-response assays across multiple cell lines or microbial strains under standardized conditions (e.g., pH, temperature). Validate results with orthogonal methods (e.g., flow cytometry for apoptosis vs. colony-forming assays for antimicrobial activity). Cross-reference structural analogs to identify substituent-dependent effects .

Q. What computational approaches model its interactions with biological targets?

Density Functional Theory (DFT) calculates electronic properties, while Molecular Dynamics (MD) simulations explore conformational stability in solvated environments. Use crystallographic data (if available) to refine docking models. Compare with SAR data from triazole derivatives to predict bioactive conformations .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

Systematically modify substituents (e.g., methoxy vs. hydroxyl groups on phenyl rings) and assess changes in potency. Use QSAR models to correlate electronic/steric parameters (e.g., Hammett constants) with activity. Prioritize derivatives with enhanced logP values for improved membrane permeability .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Solvent volume and catalyst recovery become critical at larger scales. Switch to greener solvents (e.g., ethanol) or continuous flow systems for better heat/mass transfer. Optimize column chromatography parameters (e.g., gradient elution) for efficient purification .

Q. How does its stability vary under different storage conditions?

Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via HPLC. Lyophilization improves long-term storage for hygroscopic batches. Protect from light if the methoxyphenyl group shows photolytic sensitivity .

Q. What crystallographic techniques determine its 3D structure?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Synchrotron radiation enhances resolution for heavy atoms (e.g., halogens). Compare with powder XRD data to assess polymorphism risks .

Notes

  • Contradictions : Varied biological outcomes may stem from assay conditions or impurity profiles. Always cross-validate with purified batches.
  • Methodological Rigor : Use orthogonal analytical techniques (e.g., NMR + MS) to confirm synthetic intermediates and final products.

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